REACTION_CXSMILES
|
O[CH2:2][C:3]1[C:4]([CH3:14])=[N+:5]([O-:13])[C:6]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:8]=1.C(Br)(Br)(Br)[Br:16].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:16][CH2:2][C:3]1[C:4]([CH3:14])=[N+:5]([O-:13])[C:6]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C(=[N+](C(=CC1)C(F)(F)F)[O-])C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
393 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
eluted with a gradient of EtOAc (0-100%) in hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=[N+](C(=CC1)C(F)(F)F)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 202 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |